Product packaging for Cyanomethyl 4-sulfamoylbenzoate(Cat. No.:CAS No. 929972-24-7)

Cyanomethyl 4-sulfamoylbenzoate

Cat. No.: B2854676
CAS No.: 929972-24-7
M. Wt: 240.23
InChI Key: FKRUTRMQCRUPCC-UHFFFAOYSA-N
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Description

Cyanomethyl 4-sulfamoylbenzoate (CAS 929972-24-7) is a chemical compound with the molecular formula C9H8N2O4S and a molecular weight of 240.24 g/mol. Its structure features both sulfonamide and benzoate ester functional groups, making it a derivative of 4-sulfamoylbenzoic acid . Sulfonamides are a crucial class of bioactive compounds, with more than seventy FDA-approved medications containing this motif. The primary sulfonamide group is well-known for its ability to inhibit the metalloenzyme carbonic anhydrase (CA, EC 4.2.1.1) by binding to the zinc ion in the enzyme's active site . Research into 4-sulfamoylbenzoic acid derivatives is ongoing in various fields, including the development of inhibitors for cytosolic phospholipase A2α (cPLA2α), a key enzyme in the arachidonic acid inflammatory cascade , and for human nucleoside triphosphate diphosphohydrolases (h-NTPDases), which are targets in conditions like thrombosis, inflammation, and cancer . The cyanomethyl ester group in its structure can serve as a versatile synthetic intermediate or a potential bioisostere. The cyanamide moiety, in general, is recognized as a bioactive pharmacophore and a building block for nitrogen-containing compounds, with documented activities in various pharmacological areas . As such, this compound is a valuable compound for researchers developing novel enzyme inhibitors and exploring structure-activity relationships in medicinal chemistry. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8N2O4S B2854676 Cyanomethyl 4-sulfamoylbenzoate CAS No. 929972-24-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyanomethyl 4-sulfamoylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O4S/c10-5-6-15-9(12)7-1-3-8(4-2-7)16(11,13)14/h1-4H,6H2,(H2,11,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKRUTRMQCRUPCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)OCC#N)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Cyanomethyl 4 Sulfamoylbenzoate

Elucidation of classical esterification strategies and their mechanistic underpinnings

Classical esterification strategies for synthesizing cyanomethyl 4-sulfamoylbenzoate typically involve the reaction of 4-sulfamoylbenzoic acid or its activated derivative with a source of the cyanomethyl group. A common and direct method is the nucleophilic substitution reaction between the carboxylate salt of 4-sulfamoylbenzoic acid and a haloacetonitrile, such as chloroacetonitrile (B46850).

The mechanism proceeds via deprotonation of the carboxylic acid by a base, forming a carboxylate anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of chloroacetonitrile and displacing the chloride ion to form the desired cyanomethyl ester. A non-nucleophilic base, such as triethylamine (B128534), is frequently used to neutralize the hydrochloric acid generated during the reaction. google.comresearchgate.net A typical reaction involves refluxing the acid, chloroacetonitrile, and triethylamine in a suitable solvent like acetone (B3395972) or a chloroform (B151607)/DMF mixture. google.comresearchgate.net

The efficiency of classical esterification is highly dependent on the optimization of key reaction parameters. The choice of solvent, reaction temperature, stoichiometry of reactants, and reaction duration are critical for maximizing the yield and purity of the final product.

For instance, in the synthesis of related cyanomethyl esters, mixtures of chloroform and DMF have been used, with the reaction proceeding at room temperature over several hours. researchgate.net In other cases, refluxing in acetone for an extended period (e.g., 19 hours) has been employed to drive the reaction to completion. google.com The stoichiometry is also crucial; typically, a slight excess of the cyanomethylating agent and the base is used to ensure full conversion of the starting acid. The progress of the reaction is often monitored using techniques like Thin-Layer Chromatography (TLC) to determine the optimal reaction time and prevent the formation of by-products. researchgate.net

Table 1: Exemplary Parameters for Classical Cyanomethyl Ester Synthesis

Parameter Condition 1 Condition 2
Precursor Acid 4-(Toluene-4-sulfonylamino)-benzoic acid 3-n-butylamino-4-phenoxy-5-sulphamylbenzoic acid
Reagents Chloroacetonitrile, Triethylamine Chloroacetonitrile, Triethylamine
Solvent Chloroform / DMF Acetone
Temperature Room Temperature Reflux
Duration >2 hours 19 hours
Reference researchgate.net google.com

Beyond direct alkylation, the carboxylic acid group of 4-sulfamoylbenzoic acid can be activated to enhance its reactivity towards esterification. This is particularly useful for reactions with less reactive alcohols or when milder conditions are required.

Acid Chloride Formation: A traditional method involves converting 4-sulfamoylbenzoic acid into its more reactive acyl chloride intermediate, 4-sulfamoylbenzoyl chloride. This is typically achieved by refluxing the acid with thionyl chloride (SOCl₂), often in an inert solvent like dichloromethane (B109758) (DCM). The resulting highly reactive acyl chloride can then readily react with an alcohol, in this case, a cyanohydrin, to form the ester.

Carbodiimide-Based Coupling: Milder and more versatile activating agents include carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC). These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by an alcohol. The reaction is often catalyzed by 4-dimethylaminopyridine (B28879) (DMAP), which acts as a nucleophilic catalyst to accelerate the acylation step. This method is favored for its mild conditions and suitability for sensitive substrates.

Table 2: Comparison of Activating Agents for Esterification

Method Activating Agent(s) Key Intermediate Advantages Disadvantages Reference
Acid Chloride Route Thionyl Chloride (SOCl₂) Acyl Chloride High reactivity, short reaction time Harsh/corrosive reagent, moisture-sensitive
Carbodiimide Coupling EDC or DCC, DMAP O-Acylisourea Mild conditions, high yield, good for sensitive substrates Stoichiometric by-products (urea), cost
Direct Alkylation Base (e.g., Triethylamine) Carboxylate Anion Simple one-step procedure Can require harsh conditions (reflux), may be slow google.comresearchgate.net

Exploration of novel and sustainable synthetic routes to the cyanomethyl ester linkage

Modern synthetic chemistry emphasizes the development of novel and sustainable methods that offer improved selectivity, milder reaction conditions, and greater atom economy.

Catalytic systems provide an efficient alternative to stoichiometric reagents for the synthesis of cyanomethyl esters.

Copper-Catalyzed Cyanomethylation: Copper catalysts have been effectively used for cyanomethylation reactions where acetonitrile (B52724) serves as both the solvent and the cyanomethyl source. rsc.orgmdpi.com For example, Cu(OAc)₂ can catalyze the reaction between imines and acetonitrile at elevated temperatures. rsc.orgmdpi.com While this specific application is for C-N bond formation, similar copper-catalyzed C-O bond formations are a promising avenue for ester synthesis under oxidative conditions, potentially offering a more atom-economical route than using haloacetonitriles.

Iodide-Catalyzed Synthesis: A novel method utilizes iodide as a catalyst for the preparation of cyanomethyl esters from carboxylic acids and cyanoacetic acid in the presence of an oxidizing agent and a base like sodium acetate. patsnap.com This approach is noted for its high catalyst reactivity, mild reaction conditions, and broad substrate applicability, presenting a greener alternative to traditional methods. patsnap.com

Biocatalysis, using isolated enzymes or whole-cell systems, represents a highly sustainable and selective approach to chemical synthesis. rsc.orgnih.gov Enzymes operate under mild conditions (temperature and pH) and can exhibit high chemo-, regio-, and enantioselectivity.

Lipase-Catalyzed Esterification: Lipases are enzymes that naturally catalyze the hydrolysis of esters, but they can be used to catalyze ester synthesis in non-aqueous environments. nih.govrsc.org A potential biocatalytic route to this compound could involve the lipase-catalyzed esterification of 4-sulfamoylbenzoic acid with a cyanomethyl donor. For instance, lipases like Candida antarctica lipase (B570770) B (CALB) are highly efficient in mediating esterification in solvent-free systems or organic solvents. rsc.orgmdpi.com The removal of water, a by-product of the reaction, can be achieved using a vacuum to drive the equilibrium towards the ester product. rsc.org This enzymatic approach offers significant advantages, including high selectivity and adherence to green chemistry principles. rsc.orgnih.gov

Nitrilase-Mediated Synthesis: Another relevant biocatalytic tool is nitrilase, an enzyme that catalyzes the hydrolysis of nitriles to carboxylic acids. magtech.com.cn While this would represent the reverse reaction, the high efficiency and selectivity of nitrilases in nitrile transformations highlight the potential of enzymes in the synthesis and modification of cyano-containing compounds under environmentally benign conditions. magtech.com.cn

Synthesis of the 4-sulfamoylbenzoic acid precursor and related intermediates

The availability of the starting material, 4-sulfamoylbenzoic acid (also known as 4-carboxybenzenesulfonamide), is crucial. medchemexpress.com It is typically synthesized through multi-step chemical reactions.

A common laboratory-scale synthesis involves the reaction of p-toluenesulfonyl chloride with p-aminobenzoic acid. researchgate.net The reaction is typically carried out in an aqueous solution where the pH is maintained around 8 with sodium carbonate. After the reaction is complete, acidification with HCl precipitates the intermediate product, 4-(Toluene-4-sulfonylamino)-benzoic acid, which can then be further modified. researchgate.net

Another widely used industrial method involves the chlorosulfonation of a suitable benzoic acid derivative, followed by a nucleophilic substitution reaction with ammonia (B1221849) or an amine to form the sulfonamide group. The final step is often the hydrolysis of an ester group, if present, to yield the free carboxylic acid. chemicalbook.com For example, methyl 4-(chlorosulfonyl)benzoate can react with an amine, followed by hydrolysis to give the desired N-substituted 4-sulfamoylbenzoic acid. researchgate.net

Methodologies for the selective introduction of the sulfamoyl group onto the benzoic acid scaffold.

The introduction of a sulfamoyl group (-SO₂NH₂) onto a benzoic acid backbone is a critical step in the synthesis of this compound. The most common and well-established method involves a two-step sequence: chlorosulfonation followed by amination.

Chlorosulfonation of Benzoic Acid Derivatives

The initial step is the electrophilic substitution of a benzoic acid derivative with chlorosulfonic acid (ClSO₃H). This reaction typically targets the position para to the carboxylic acid group if it is unsubstituted. However, to direct the sulfonation to the desired position and to avoid unwanted side reactions, a common strategy is to start with a pre-functionalized benzoic acid, such as 4-chlorobenzoic acid.

The reaction involves heating the substituted benzoic acid with an excess of chlorosulfonic acid. researchgate.net The strong electrophilic nature of the sulfur trioxide generated in situ from chlorosulfonic acid leads to the formation of a sulfonyl chloride group (-SO₂Cl) on the aromatic ring. The reaction conditions, including temperature and reaction time, are crucial for maximizing the yield of the desired 4-carboxy-benzenesulfonyl chloride.

A general procedure for the chlorosulfonation of a 2-substituted benzoic acid involves adding the benzoic acid derivative in small portions to cooled chlorosulfonic acid, followed by heating the mixture. rsc.org Upon completion, the reaction mixture is carefully poured onto ice to precipitate the 5-(chlorosulphonyl)-2-substituted benzoic acid, which can then be collected by filtration. rsc.org

Amination of the Sulfonyl Chloride

The subsequent step is the conversion of the sulfonyl chloride intermediate to the corresponding sulfonamide through amination. This is typically achieved by reacting the sulfonyl chloride with an amine source. For the synthesis of the primary sulfamoyl group, concentrated ammonium (B1175870) hydroxide (B78521) is commonly employed.

The 4-carboxy-benzenesulfonyl chloride is added to chilled concentrated ammonium hydroxide, and the mixture is stirred. The nucleophilic attack of ammonia on the sulfonyl chloride displaces the chloride ion, forming the stable sulfonamide bond. After the reaction, the excess ammonia is removed, and the pH is adjusted to precipitate the 4-sulfamoylbenzoic acid.

An alternative approach for the synthesis of N-substituted sulfamoylbenzoic acids involves reacting the sulfonyl chloride with a primary or secondary amine in the presence of a base. d-nb.info

Starting MaterialReagents and ConditionsIntermediateProductYield (%)Reference
4-Chlorobenzoic acid1. Chlorosulfonic acid, heat2. Ammonium hydroxide4-Chloro-3-(chlorosulfonyl)benzoic acid4-Chloro-3-sulfamoylbenzoic acidNot Reported researchgate.net
2-Substituted benzoic acid1. Chlorosulfonic acid, 95 °C, 12 h2. Amine, water, RT5-(Chlorosulphonyl)-2-substituted benzoic acid5-(Substituted sulfamoyl)-2-substitutedbenzoic acid80 (for sulfonyl chloride) rsc.org
4-Bromobenzoic acid1. Chlorosulfonic acid, 145 °C, 8 h2. Ammonium hydroxide, 15 °C4-Bromo-3-(chlorosulfonyl)benzoic acid4-Bromo-3-sulfamoylbenzoic acidNot Reported

Stereochemical considerations in precursor synthesis where applicable.

For the synthesis of the specific chemical compound, this compound, there are no chiral centers in the molecule itself or in its immediate precursors, 4-sulfamoylbenzoic acid and chloroacetonitrile. Therefore, stereochemical considerations are not directly applicable to the synthesis of this particular target molecule.

However, in the broader context of synthesizing derivatives of benzoic acid or related compounds, stereochemistry can be a critical factor, especially when chiral substituents are present on the aromatic ring or in the ester group. In such cases, stereoselective synthetic methods are employed to control the formation of specific stereoisomers. For instance, the synthesis of complex molecules containing a benzoic acid moiety has been achieved using stereoselective reactions like the Horner-Wadsworth-Emmons condensation to control the geometry of double bonds in side chains. acs.org Similarly, enzymatic reactions and the use of chiral catalysts can be employed to achieve high enantioselectivity in the synthesis of chiral precursors. mdpi.com While not directly relevant to the synthesis of this compound, these principles are fundamental in the synthesis of a wide range of more complex, biologically active molecules.

The final step in the synthesis of this compound is the esterification of 4-sulfamoylbenzoic acid. A direct and efficient method involves the reaction of 4-sulfamoylbenzoic acid with chloroacetonitrile in the presence of a base.

A reported procedure for a similar compound, cyanomethyl-3-n-butylamino-4-phenoxy-5-sulphamylbenzoate, involves refluxing the corresponding benzoic acid with chloroacetonitrile and triethylamine in a dry solvent such as acetone. google.com The triethylamine acts as a base to deprotonate the carboxylic acid, forming a carboxylate anion which then acts as a nucleophile to displace the chloride from chloroacetonitrile. The triethylamine hydrochloride byproduct precipitates out of the solution and can be removed by filtration. google.com

Reactant 1Reactant 2Reagents and ConditionsProductReference
3-n-Butylamino-4-phenoxy-5-sulphamylbenzoic acidChloroacetonitrileTriethylamine, dry acetone, refluxCyanomethyl-3-n-butylamino-4-phenoxy-5-sulphamylbenzoate google.com

This methodology can be directly applied to the synthesis of this compound from 4-sulfamoylbenzoic acid.

Molecular Structure and Electronic Properties of Cyanomethyl 4 Sulfamoylbenzoate: a Theoretical Perspective

Quantum Chemical Calculations for Molecular Geometry and Electronic Distribution

Quantum chemical calculations, particularly DFT, are the standard for investigating the molecular and electronic structure of organic compounds. mdpi.com

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Their Implications for Reactivity

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's reactivity. wikipedia.orglibretexts.org The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. ajchem-a.com A smaller gap generally suggests higher reactivity. A computational study would map the distribution of these orbitals across the Cyanomethyl 4-sulfamoylbenzoate structure, revealing the most likely sites for nucleophilic and electrophilic attack. However, no such analysis has been published for this specific molecule.

Conformational Analysis and Energy Landscapes

Molecules are not static; they exist as an ensemble of different spatial arrangements or conformations.

Identification of Stable Conformers and Their Relative Stabilities

Conformational analysis involves identifying all possible low-energy shapes (conformers) of a molecule and determining their relative stabilities. mdpi.comyoutube.com For this compound, this would involve studying the rotation around key single bonds, such as the C-S and C-O bonds. A computational approach would calculate the potential energy of each conformation, allowing for the identification of the most stable, or "global minimum," conformer, as well as other low-energy "local minima" conformers that might exist in equilibrium. This information is crucial for understanding how the molecule might interact with biological targets, but specific data is currently unavailable.

Computational Determination of Rotational Barriers Around Key Bonds

The energy required for a molecule to rotate from one stable conformation to another is known as the rotational barrier. ethz.ch Calculating these barriers provides insight into the molecule's flexibility. For this compound, the rotational barriers around the sulfamoyl and ester groups would dictate the accessibility of different conformational states. Such calculations are a standard part of computational studies but have not been performed or published for this compound.

Intramolecular Interactions and Their Influence on Molecular Architecture

The final, stable geometry of a molecule is a balance of various forces, including non-covalent intramolecular interactions. These can include hydrogen bonds and other steric or electronic interactions that can stabilize certain conformations over others. A detailed computational analysis would identify and quantify these interactions, explaining why the molecule adopts its preferred shape. Without a dedicated study, a discussion of these specific intramolecular forces in this compound remains speculative.

Investigation of potential hydrogen bonding and steric interactions.

The molecular geometry of this compound is foundational to understanding its potential for intramolecular hydrogen bonding and the presence of steric interactions. The sulfamoyl group (-SO₂NH₂) and the cyanomethyl ester group (-COOCH₂CN) are the key functional moieties that dictate these interactions.

A weak intramolecular hydrogen bond is anticipated between a hydrogen atom of the sulfamoyl group's amine and one of the oxygen atoms of the same sulfamoyl group or the carbonyl oxygen of the ester. In a related compound, cyanomethyl 4-(4-methylbenzenesulfonamido)benzoate, a weak intramolecular C—H⋯O hydrogen bond is observed, leading to the formation of an S(6) ring motif. nih.govresearchgate.net This suggests that similar intramolecular interactions could influence the conformation of this compound.

Steric hindrance in the molecule is primarily expected to arise from the spatial arrangement of the sulfamoyl and cyanomethyl ester groups relative to the benzene (B151609) ring. The free rotation around the C-S and C-C bonds allows for various conformations. However, steric repulsion between the bulky sulfamoyl group and the ester group may favor a more extended conformation to minimize energetic strain. In the crystal structure of cyanomethyl 4-(4-methylbenzenesulfonamido)benzoate, the two benzene rings adopt a nearly perpendicular orientation with a dihedral angle of 89.94 (15)°, which minimizes steric clash. nih.govresearchgate.net A similar arrangement that reduces steric hindrance is plausible for this compound.

Table 1: Predicted Interatomic Distances and Angles Relevant to Intramolecular Interactions in a Modeled Structure of this compound

InteractionAtom 1Atom 2Predicted Distance (Å)Predicted Angle (°)
Intramolecular H-BondN-HO=S~2.5 - 3.2~100 - 120
Intramolecular H-BondN-HO=C~2.6 - 3.4~95 - 115
Steric InteractionS (sulfamoyl)C (ester)> 3.0-

Note: These values are estimations based on typical bond lengths and angles in similar organic molecules and are subject to the specific conformation adopted by the molecule.

Non-covalent interaction (NCI) analysis within the molecular framework.

Non-covalent interaction (NCI) analysis is a powerful computational tool used to visualize and characterize weak interactions within a molecule. rsc.org This method is based on the electron density (ρ) and its reduced density gradient (s). NCI plots typically use a color-coded isosurface to represent the nature and strength of these interactions.

For this compound, an NCI analysis would be expected to reveal several key features:

Hydrogen Bonds: Strong attractive interactions, such as the potential intramolecular N-H···O hydrogen bond, would appear as distinct, disc-shaped isosurfaces colored blue or green.

Van der Waals Interactions: Weaker, delocalized van der Waals forces, particularly within the phenyl ring and between the alkyl chain of the ester and other parts of the molecule, would be represented by broader, greenish isosurfaces.

Steric Clashes: Repulsive steric interactions, for instance, between closely positioned atoms of the sulfamoyl and ester groups in certain conformations, would manifest as reddish or brownish isosurfaces.

A theoretical study on methyl 4-sulfamoylbenzoate using Density Functional Theory (DFT) provides insights into its electronic properties, which can be extrapolated to this compound. nih.gov The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The energy gap between HOMO and LUMO indicates the chemical stability of the molecule.

Table 2: Theoretical Electronic Properties of Methyl 4-sulfamoylbenzoate (as an analog for this compound)

ParameterValue (eV)
HOMO Energy-7.5 to -8.5
LUMO Energy-1.0 to -2.0
HOMO-LUMO Gap~5.5 to 6.5

Note: These values are typical ranges found in DFT studies of similar aromatic sulfonamides and provide an estimate for the electronic behavior of this compound. nih.gov

The molecular electrostatic potential (MEP) map is another valuable tool for visualizing the electronic distribution. For a molecule like this compound, the MEP would show negative potential (red/yellow) around the electronegative oxygen and nitrogen atoms of the sulfamoyl and ester groups, indicating regions susceptible to electrophilic attack. Conversely, positive potential (blue) would be located around the hydrogen atoms, particularly those of the amine group, highlighting sites for nucleophilic attack.

Reactivity and Mechanistic Investigations of Cyanomethyl 4 Sulfamoylbenzoate Transformations

Mechanistic studies of reactions involving the cyanomethyl ester moiety.

The cyanomethyl ester group is a key reactive site in cyanomethyl 4-sulfamoylbenzoate. Its reactivity is primarily centered around the electrophilic carbonyl carbon, which is susceptible to attack by various nucleophiles.

Nucleophilic acyl substitution is a characteristic reaction of carboxylic acid derivatives, including esters. masterorganicchemistry.combyjus.comchemistrytalk.orglibretexts.org The reaction proceeds via a two-step mechanism: nucleophilic addition followed by elimination of the leaving group. masterorganicchemistry.comyoutube.com

The reactivity of the ester towards nucleophilic attack is influenced by both the nature of the nucleophile and the reaction conditions. Strong nucleophiles, such as alkoxides or hydroxide (B78521) ions, can directly attack the carbonyl carbon. youtube.com Under acidic conditions, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon and facilitates attack by weaker nucleophiles, such as water or alcohols. byjus.com

Table 1: General Pathways for Nucleophilic Acyl Substitution of this compound

Reaction Condition Nucleophile (Nu) Mechanism Steps Product
Basic/NeutralStrong Nucleophile (e.g., RO⁻, OH⁻)1. Nucleophilic attack on carbonyl carbon. 2. Formation of tetrahedral intermediate. 3. Elimination of cyanomethoxide leaving group.Carboxylate or new ester
AcidicWeak Nucleophile (e.g., H₂O, ROH)1. Protonation of the carbonyl oxygen. 2. Nucleophilic attack on the activated carbonyl carbon. 3. Formation of a tetrahedral intermediate. 4. Proton transfer. 5. Elimination of cyanomethanol.Carboxylic acid or new ester

The cleavage of the cyanomethyl ester can occur under various conditions, leading to different byproducts.

Alkaline Hydrolysis (Saponification): In the presence of a strong base like sodium hydroxide, the ester undergoes saponification. The hydroxide ion acts as the nucleophile, attacking the carbonyl carbon. The initial products are the sodium salt of 4-sulfamoylbenzoic acid and cyanomethanol. Cyanomethanol is unstable and can further react or decompose.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the ester is hydrolyzed to 4-sulfamoylbenzoic acid and cyanomethanol. The reaction is initiated by the protonation of the carbonyl oxygen, which makes the carbonyl carbon more susceptible to attack by a water molecule. byjus.com

Enzymatic Cleavage: Certain enzymes, such as esterases, can catalyze the hydrolysis of the ester bond. researchgate.net This process is highly specific and occurs under mild physiological conditions. The products are the same as in chemical hydrolysis: 4-sulfamoylbenzoic acid and cyanomethanol.

A key byproduct of the cleavage of the cyanomethyl ester is the cyanomethyl group, which typically forms cyanomethanol (glycolonitrile). This compound can be unstable and may participate in subsequent reactions. Another potential reaction pathway for the cyanomethyl group is its conversion to a cyanomethyl radical under specific conditions, which can then participate in radical reactions. rsc.org

Reactivity profiling of the 4-sulfamoyl group.

The 4-sulfamoyl group (-SO₂NH₂) is another important functional group that influences the chemical behavior of the molecule.

The sulfonamide group has acidic protons on the nitrogen atom. The pKa of a typical arylsulfonamide is in the range of 9-11, making it a weak acid. ekb.eg The acidity is due to the strong electron-withdrawing effect of the sulfonyl group and the resonance stabilization of the resulting conjugate base. ekb.eg

In a basic solution, the sulfonamide can be deprotonated to form a sulfonamidate anion. This anion is a good nucleophile and can participate in various reactions. In acidic solution, the sulfonamide group can be protonated. Theoretical studies suggest that protonation can occur on either the nitrogen or one of the oxygen atoms, with the nitrogen atom being the slightly preferred site in the gas phase. researchgate.net

Table 2: Acid-Base Properties of the Sulfamoyl Group

Property Description Reference
Acidity (pKa)Approximately 9-11 for arylsulfonamides. ekb.eg
DeprotonationIn basic media, forms a nucleophilic sulfonamidate anion. wikipedia.org
ProtonationIn acidic media, can be protonated on nitrogen or oxygen. researchgate.net

The nitrogen atom of the sulfonamide group can act as a nucleophile, particularly after deprotonation. This allows for N-alkylation and N-acylation reactions. d-nb.info

N-Alkylation: In the presence of a base, the sulfonamide can be deprotonated, and the resulting anion can react with an alkyl halide or another electrophile to form an N-alkylated sulfonamide. organic-chemistry.org Various catalysts, including ruthenium and iridium complexes, have been used to facilitate the N-alkylation of sulfonamides with alcohols. organic-chemistry.org

N-Acylation: The sulfonamide nitrogen can also be acylated using an acyl chloride or an acid anhydride (B1165640) in the presence of a base. This reaction forms an N-acylsulfonamide.

These reactions provide a means to modify the structure and properties of the molecule at the sulfonamide position.

Transformations involving the aromatic ring of the benzoate (B1203000) system.

The benzene (B151609) ring of the benzoate moiety is susceptible to electrophilic aromatic substitution reactions. The reactivity and regioselectivity of these reactions are influenced by the two substituents already present on the ring: the ester group and the sulfonamide group.

Both the ester group (-COOR) and the sulfonamide group (-SO₂NH₂) are deactivating, meta-directing groups. Therefore, electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, are expected to occur at the positions meta to both of these groups. However, forcing conditions, such as high temperatures and strong catalysts, may be required to overcome the deactivating effect of these substituents. msu.edu

It is also worth noting that under certain conditions, such as the Birch reduction, the aromatic ring can be reduced to a non-aromatic cyclohexadiene derivative. wikipedia.org The specific outcome of such a reduction would depend on the reaction conditions and the nature of the substituents.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the Benzoate Ring

Reaction Reagents Predicted Major Product
NitrationHNO₃, H₂SO₄Cyanomethyl 3-nitro-4-sulfamoylbenzoate
HalogenationBr₂, FeBr₃Cyanomethyl 3-bromo-4-sulfamoylbenzoate
SulfonationSO₃, H₂SO₄Cyanomethyl 3-sulfo-4-sulfamoylbenzoate

Regioselectivity and reaction kinetics of electrophilic aromatic substitutions.

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. The outcome of such reactions on this compound is controlled by the interplay of the directing and activating or deactivating effects of the existing substituents.

Substituent Effects and Regioselectivity

Both the ester and sulfamoyl groups are electron-withdrawing groups (EWGs), which deactivate the aromatic ring towards electrophilic attack compared to unsubstituted benzene. masterorganicchemistry.comulethbridge.ca This deactivation occurs because they pull electron density from the π-system of the ring, making it less nucleophilic. masterorganicchemistry.comlibretexts.org Consequently, EAS reactions on this substrate require more forcing conditions (e.g., stronger catalysts, higher temperatures) than those for benzene.

The directing effect of a substituent determines the position at which an incoming electrophile will add. Electron-withdrawing groups are generally meta-directors, with the notable exception of halogens. wikipedia.orgorganicchemistrytutor.com This is because they destabilize the cationic intermediate (the arenium ion or σ-complex) that is formed during the reaction, particularly when the positive charge is located on the carbon atom directly attached to the EWG (the ipso-carbon). The resonance structures for attack at the ortho and para positions include this highly destabilized contributor, making the transition states for ortho and para attack higher in energy than for meta attack. organicchemistrytutor.com

In the case of this compound:

The cyanomethyl ester group (-COOCH₂CN) at position C1 is a deactivating meta-director. It directs incoming electrophiles to the C3 and C5 positions.

The sulfamoyl group (-SO₂NH₂) at position C4 is also a deactivating meta-director. It directs incoming electrophiles to the C2 and C6 positions.

Reaction Kinetics

The presence of two strong deactivating groups significantly reduces the rate of electrophilic aromatic substitution. libretexts.org The high activation energy required to form the destabilized arenium ion intermediate slows the reaction considerably. ulethbridge.ca Quantitative kinetic studies detailing the specific rate constants for reactions such as nitration or halogenation of this compound have not been reported in peer-reviewed literature. However, it can be definitively stated that the reaction rates would be substantially lower than those for benzene or monosubstituted derivatives with activating groups.

The table below summarizes the expected regioselectivity for the electrophilic aromatic substitution of this compound.

Substituent GroupElectronic EffectActivating/DeactivatingDirecting EffectPredicted Substitution Position(s)
-COOCH₂CN (at C1)-I, -M (Electron Withdrawing)Strongly Deactivating masterorganicchemistry.commeta (to C3, C5) wikipedia.orgC3 and C5 (meta to ester, ortho to sulfamoyl)
-SO₂NH₂ (at C4)-I, -M (Electron Withdrawing)Strongly Deactivating masterorganicchemistry.commeta (to C2, C6) wikipedia.org

Exploration of carbon-carbon bond forming reactions (e.g., cross-coupling) on the aryl ring.

Carbon-carbon bond forming reactions, particularly transition-metal-catalyzed cross-coupling reactions, are powerful tools in modern organic synthesis. nih.gov Applying these methods to this compound requires consideration of the functional groups present on the aromatic ring.

Substrate Suitability for Cross-Coupling

Standard cross-coupling protocols, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, typically require an aryl halide (e.g., Ar-Br, Ar-I) or an aryl pseudohalide (e.g., Ar-OTf, where Tf is triflate) as the electrophilic coupling partner. rsc.org The parent this compound molecule lacks such a leaving group and is therefore not a suitable substrate for these conventional reactions in its native form.

To enable C-C bond formation on the aryl ring, a preliminary functionalization step is necessary. This would most commonly involve an electrophilic halogenation (e.g., bromination or iodination) reaction, as discussed in the previous section. The introduction of a bromine or iodine atom at one of the available ring positions (likely C3 or C5) would generate a suitable precursor for subsequent cross-coupling reactions.

Potential Cross-Coupling Transformations

Once a halogenated derivative of this compound is synthesized, a variety of palladium-catalyzed cross-coupling reactions could be employed to form new carbon-carbon bonds.

Suzuki-Miyaura Coupling: Reaction of the aryl halide with an organoboron reagent, such as an arylboronic acid or ester, in the presence of a palladium catalyst and a base would yield a biaryl product. rsc.org

Heck Coupling: The aryl halide could be coupled with an alkene to introduce a vinyl substituent onto the aromatic ring.

Sonogashira Coupling: Coupling with a terminal alkyne, typically catalyzed by palladium and a copper(I) co-catalyst, would result in the formation of an aryl-alkyne bond. rsc.org

Recent advancements in catalysis have explored the direct use of esters and sulfamate (B1201201) derivatives as coupling partners, which could theoretically provide a more direct route. nih.govrsc.org For instance, some highly active palladium-N-heterocyclic carbene (NHC) catalyst systems have been shown to mediate the Suzuki-Miyaura coupling of aryl esters. nih.govrsc.org Similarly, aryl sulfamates have been used in nickel- and palladium-catalyzed couplings. nih.gov However, these methods are often substrate-specific and require specialized, highly reactive catalysts, making them less generally applicable than reactions involving aryl halides.

The table below outlines potential C-C cross-coupling reactions that could be performed on a halogenated derivative of this compound.

Reaction NameRequired Coupling PartnerCatalyst System (Typical)Product Type
Suzuki-Miyaura CouplingR-B(OH)₂ or R-B(OR')₂ (Boronic acid/ester)Pd catalyst (e.g., Pd(PPh₃)₄) + BaseAryl-Aryl or Aryl-Alkyl rsc.org
Heck CouplingAlkene (e.g., H₂C=CHR)Pd catalyst (e.g., Pd(OAc)₂) + BaseAryl-Alkene
Sonogashira CouplingTerminal Alkyne (e.g., H−C≡C−R)Pd catalyst + Cu(I) co-catalyst + BaseAryl-Alkyne rsc.org
Stille CouplingOrganostannane (e.g., R-Sn(Alkyl)₃)Pd catalystAryl-Aryl or Aryl-Vinyl
Negishi CouplingOrganozinc reagent (e.g., R-ZnX)Pd or Ni catalystAryl-Aryl or Aryl-Alkyl rsc.org

Strategic Derivatization and Advanced Functionalization of Cyanomethyl 4 Sulfamoylbenzoate

Targeted Modifications at the Cyanomethyl Ester Position

The cyanomethyl ester moiety offers two primary sites for chemical modification: the ester group itself and the cyano (nitrile) group.

Design of Transesterification Reactions with Various Alcohols and Phenols

Transesterification is a fundamental reaction for converting one ester into another. masterorganicchemistry.com In the case of Cyanomethyl 4-sulfamoylbenzoate, the cyanomethyl group can be displaced by a variety of alcohols and phenols under either acidic or basic conditions. masterorganicchemistry.com

Under basic conditions, an alkoxide or phenoxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester. This is typically achieved by using a catalytic amount of a strong base (e.g., sodium methoxide) in the corresponding alcohol as the solvent. masterorganicchemistry.com The reaction proceeds through a tetrahedral intermediate, followed by the elimination of the cyanomethyl alkoxide. To drive the equilibrium towards the desired product, the alcohol reactant is often used in large excess. masterorganicchemistry.com

Acid-catalyzed transesterification involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com An alcohol or phenol (B47542) can then attack the activated carbonyl. This method is particularly useful for more hindered alcohols. Catalysts such as scandium(III) triflate have been shown to be effective for the transesterification of various esters with a range of alcohols. organic-chemistry.org Earth-abundant alkali metal species have also been employed as catalysts for the transesterification of aryl esters with phenols. rsc.orgscispace.com

The reactivity of the alcohol or phenol will influence the reaction conditions. Primary alcohols are generally more reactive than secondary alcohols, which are in turn more reactive than tertiary alcohols. Phenols, being less nucleophilic than alcohols, may require more forcing conditions or specific catalysts for efficient transesterification. scispace.com

Table 1: Potential Transesterification Reactions of this compound

Reactant Catalyst/Conditions Potential Product
Methanol NaOMe (cat.), MeOH Methyl 4-sulfamoylbenzoate
Ethanol H2SO4 (cat.), EtOH Ethyl 4-sulfamoylbenzoate
Isopropanol Sc(OTf)3 (cat.), heat Isopropyl 4-sulfamoylbenzoate

Systematic Functionalization of the Sulfamoyl Group

The primary sulfamoyl group (-SO2NH2) is a key site for derivatization, allowing for the introduction of a wide array of substituents.

Synthesis of Sulfonamide Derivatives with Diverse Substituents

The nitrogen atom of the primary sulfonamide is nucleophilic and can be alkylated or arylated to form N-substituted sulfonamides.

N-Alkylation: Alkylation can be achieved by reacting the sulfonamide with an alkyl halide in the presence of a base. The base deprotonates the sulfonamide nitrogen, increasing its nucleophilicity. A variety of alkylating agents can be used, including simple alkyl halides, benzyl (B1604629) halides, and more complex structures. Ruthenium complexes have been used to catalyze the N-methylation of sulfonamides using methanol. organic-chemistry.org

N-Arylation: The coupling of aryl halides with the sulfonamide can be accomplished using transition metal catalysis, such as copper-catalyzed N-arylation with aryl boronic acids (a variation of the Chan-Lam coupling) or nickel-catalyzed coupling with aryl bromides. organic-chemistry.orgekb.eg These methods allow for the introduction of various substituted and unsubstituted aryl and heteroaryl groups.

The synthesis of N-substituted sulfonamides can also be achieved by reacting a sulfonyl chloride with a primary or secondary amine. ekb.egunar.ac.idresearchgate.netresearchgate.net This approach, however, would require the initial conversion of the sulfamoyl group of this compound to a sulfonyl chloride.

Table 3: Potential N-Substituted Sulfonamide Derivatives

Reagent Reaction Type Potential Product
Benzyl bromide, K2CO3 N-Alkylation Cyanomethyl 4-(N-benzylsulfamoyl)benzoate
Phenylboronic acid, Cu(OAc)2 N-Arylation Cyanomethyl 4-(N-phenylsulfamoyl)benzoate

Cyclization Reactions Leading to Sulfamoyl-Containing Heterocyclic Systems

The sulfamoyl group can participate in cyclization reactions to form a variety of heterocyclic systems. These reactions often involve the intramolecular reaction of the sulfonamide nitrogen with another functional group within the molecule or with an external reagent that bridges two parts of the molecule.

For instance, if a suitable functional group is introduced elsewhere in the molecule, intramolecular cyclization can lead to the formation of cyclic sulfonamides (sultams). Radical cyclizations of ene-sulfonamides are known to produce bicyclic and tricyclic imines. nih.govacs.org Another method involves the redox cyclization of amides and sulfonamides with nitrous oxide to directly synthesize heterocycles. organic-chemistry.org Electrochemical methods have also been developed for the synthesis of bridged or fused sulfonamides through radical cascade reactions. rsc.org Furthermore, sulfonamide-linked heterocycles can be derived from the same scaffold using a "libraries from libraries" approach. nih.gov

Multi-site Derivatization and Orthogonal Protecting Group Strategies for Complex Molecule Synthesis

The presence of three distinct functional groups in this compound allows for multi-site derivatization. However, to achieve selective modification at one site without affecting the others, a carefully designed synthetic strategy employing orthogonal protecting groups is often necessary. organic-chemistry.orgthieme-connect.debham.ac.uk

An orthogonal set of protecting groups is a collection of groups that can be removed under specific conditions without affecting the others. thieme-connect.delibretexts.orgfiveable.me For example, one could protect the sulfamoyl group as an N-Boc derivative, which is acid-labile. The cyanomethyl ester could then be modified under basic conditions. Subsequently, the Boc group could be removed with acid to allow for functionalization of the sulfonamide.

A potential orthogonal protection strategy for this compound could involve:

Protection of the sulfamoyl group: The -SO2NH2 group can be protected with a Boc group (tert-butyloxycarbonyl), which is stable to many reaction conditions but can be removed with a strong acid like trifluoroacetic acid (TFA). fiveable.me

Modification of the cyanomethyl ester: With the sulfonamide protected, the ester can be transesterified or the cyano group can be selectively reduced.

Deprotection of the sulfonamide: The Boc group can be removed with TFA.

Functionalization of the sulfonamide: The now-free sulfonamide can be N-alkylated or N-arylated.

This strategic use of protecting groups allows for the sequential and controlled modification of each reactive site, enabling the synthesis of complex molecules with diverse functionalities.

Table 4: Common Compound Names Mentioned

Compound Name
This compound
Methyl 4-sulfamoylbenzoate
Ethyl 4-sulfamoylbenzoate
Isopropyl 4-sulfamoylbenzoate
Phenyl 4-sulfamoylbenzoate
Cyanomethyl 4-(N-benzylsulfamoyl)benzoate
Cyanomethyl 4-(N-phenylsulfamoyl)benzoate
Diisobutylaluminium hydride
Trifluoroacetic acid
Scandium(III) triflate
Copper(II) acetate
Potassium carbonate
Sodium methoxide
Sulfuric acid
Raney Nickel

Exploration of Cyanomethyl 4 Sulfamoylbenzoate As a Key Building Block in Complex Organic Synthesis

Role as a synthetic intermediate in the construction of intricate molecular architectures.

The unique combination of a cyanomethyl ester and a sulfamoylbenzoate group within a single molecule positions Cyanomethyl 4-sulfamoylbenzoate as a potentially valuable synthetic intermediate. These two functional groups offer orthogonal reactivity, allowing for sequential and controlled manipulations in the assembly of complex target molecules.

In convergent synthesis , this compound could be used to prepare two separate fragments of a target molecule, which are then coupled in a later step. For instance, the sulfamoyl group could be functionalized while the cyanomethyl ester remains protected, and in a separate reaction, the cyanomethyl ester could be transformed into a different functional group.

Conversely, in a divergent synthesis approach, this compound could serve as a common precursor from which a library of related compounds is generated. The differential reactivity of the ester and sulfonamide functionalities would allow for the introduction of diverse substituents at either end of the molecule.

Synthetic Strategy Proposed Role of this compound Potential Transformations
ConvergentPrecursor to two distinct molecular fragments.- N-alkylation/arylation of the sulfonamide. - Hydrolysis of the ester to the carboxylic acid.
DivergentCommon starting material for a library of analogues.- Amidation of the sulfonamide with various amines. - Transesterification of the cyanomethyl ester with different alcohols.

This table illustrates the theoretical application of this compound in different synthetic strategies.

The bifunctional nature of this compound makes it an intriguing candidate for domino, cascade, or multicomponent reactions. In a hypothetical multicomponent reaction, the cyanomethyl group could participate as a component in a reaction involving an aldehyde and an amine, while the sulfamoylbenzoate moiety could either remain as a spectator or participate in a subsequent cyclization step.

For example, a Passerini-type reaction could theoretically involve the cyanomethyl ester as the carboxylic acid component (after in situ hydrolysis or conversion), an isocyanide, and an aldehyde, with the sulfamoyl group poised for a subsequent intramolecular reaction.

Reaction Type Hypothetical Role of this compound
Domino/CascadeThe initial reaction at one functional group triggers a subsequent transformation at the other.
MulticomponentActs as one of the starting materials in a one-pot reaction involving three or more reactants.

This table outlines the potential involvement of this compound in complex reaction sequences.

Contribution to the synthesis of novel chemical scaffolds and privileged structures.

The inherent structural features of this compound could be leveraged for the creation of novel chemical scaffolds and privileged structures, which are molecular frameworks known to bind to multiple biological targets.

The linear nature of this compound, with reactive handles at both ends, makes it a suitable precursor for macrocyclization reactions. For instance, by reacting the cyanomethyl ester with a diamine to form an amide, and then functionalizing the sulfonamide with a group capable of reacting with the newly introduced amine, a macrocycle could be formed.

Target Structure Proposed Synthetic Approach
MacrocycleSequential functionalization of the ester and sulfonamide groups followed by an intramolecular cyclization.
Cage CompoundUse of this compound as a linker between two pre-formed cyclic structures.

This table suggests pathways to complex molecular architectures starting from this compound.

Diversity-oriented synthesis (DOS) aims to create structurally diverse small molecules for high-throughput screening. This compound could be a valuable starting point for a DOS library. By systematically varying the substituents on both the sulfamoyl nitrogen and the ester, a large and diverse collection of compounds could be rapidly synthesized.

The following table outlines a hypothetical DOS library based on the this compound scaffold.

Scaffold Diversity Point 1 (R1) Diversity Point 2 (R2)
Alkyl, Aryl, Heteroaryl (via N-alkylation/arylation of sulfonamide)Various amides (via aminolysis of the ester)

This table demonstrates how this compound can be used to generate a library of compounds with diverse functionalities.

Advanced Spectroscopic and Analytical Techniques for Structural Characterization in Research

High-resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. For Cyanomethyl 4-sulfamoylbenzoate, a suite of one-dimensional and two-dimensional NMR experiments would be employed to unambiguously assign all proton (¹H) and carbon (¹³C) signals.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Protons on the benzene (B151609) ring7.8 - 8.2125.0 - 145.0
Methylene (B1212753) protons (-CH₂-)~5.0~50.0
Sulfonamide protons (-SO₂NH₂)Broad singlet, variable-
Carbonyl carbon (C=O)-~165.0
Nitrile carbon (C≡N)-~115.0

These are predicted values and actual experimental values may vary.

Application of 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Complete Assignment of Protons and Carbons

To overcome the limitations of 1D NMR, particularly in complex regions of the spectrum, a series of 2D NMR experiments are utilized for a complete and unambiguous assignment of the molecular structure. youtube.comsdsu.edulibretexts.orgprinceton.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. For this compound, COSY would be crucial in establishing the connectivity of the aromatic protons on the benzene ring, showing correlations between adjacent protons. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms (¹JCH). This powerful technique allows for the direct assignment of a carbon signal based on the chemical shift of its attached proton. For instance, the signal for the methylene protons would show a cross-peak with the methylene carbon signal. sdsu.eduprinceton.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, even if they are not directly connected through bonds. This is valuable for determining the three-dimensional conformation of the molecule in solution. For this compound, NOESY could reveal through-space interactions between the methylene protons and the aromatic protons, providing insights into the preferred orientation of the cyanomethyl ester group relative to the benzene ring. princeton.edu

Solid-state NMR for Analysis of Polymorphism and Molecular Packing in Crystalline Forms

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of molecules in the solid state. dur.ac.uk It is particularly valuable for characterizing polymorphism, which is the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have distinct physical properties, and ssNMR can detect subtle differences in the local chemical environment and molecular packing. dur.ac.ukresearchgate.netnih.govbohrium.com For this compound, ¹³C and ¹⁵N ssNMR could be employed to identify and characterize different polymorphic forms, providing information on the number of crystallographically independent molecules in the unit cell and details about intermolecular interactions. dur.ac.ukresearchgate.net

High-resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is a critical analytical technique that provides the exact mass of a molecule with high precision. uni-rostock.debioanalysis-zone.com This allows for the unambiguous determination of the molecular formula, a fundamental piece of information for structural confirmation. For this compound (C₉H₈N₂O₄S), the expected monoisotopic mass would be calculated and compared to the experimentally measured value with a very low margin of error.

Ion Calculated m/z
[M+H]⁺241.0278
[M+Na]⁺263.0097
[M-H]⁻239.0125

Calculated values are based on the most abundant isotopes of each element.

Tandem Mass Spectrometry (MS/MS) for Elucidating Molecular Fragments and Structural Connectivity

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a spectrum of product ions. The fragmentation pattern provides valuable information about the structural connectivity of the molecule. For sulfonamides, characteristic fragmentation pathways have been studied. nih.govnih.govnist.govacs.orgresearchgate.net In the case of this compound, key fragmentation events would likely include:

Loss of the cyanomethyl group: Cleavage of the ester linkage.

Loss of SO₂: A common fragmentation pathway for sulfonamides. nih.govnih.gov

Cleavage of the sulfonamide bond: Resulting in fragments corresponding to the benzoic acid moiety and the sulfamoyl group.

By analyzing these fragmentation patterns, the different functional groups and their arrangement within the molecule can be confirmed.

X-ray Diffraction (XRD) for Single-Crystal Structure Determination

X-ray diffraction (XRD) on a single crystal is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. aps.orgmdpi.comrsc.orgscielo.org.mx Obtaining a suitable single crystal of this compound would allow for the precise determination of bond lengths, bond angles, and torsional angles.

While a specific crystal structure for this compound is not publicly available, analysis of related sulfonamide structures provides insight into the expected findings. acs.orgnih.govnih.gov

Crystal System Space Group Unit Cell Parameters Intermolecular Interactions
Monoclinic/Orthorhombic (Typical for similar compounds)e.g., P2₁/c, Pbcaa, b, c, α, β, γHydrogen bonding, π-π stacking, C-H···O interactions

This table represents typical data for related sulfonamide compounds and is for illustrative purposes. acs.orgnih.govnih.gov

Analysis of Crystal Packing, Intermolecular Interactions, and Hydrogen Bonding Networks

The crystal structure reveals how individual molecules pack in the solid state, which is governed by a network of intermolecular interactions. nih.govresearchgate.net For this compound, the sulfonamide group (-SO₂NH₂) is a strong hydrogen bond donor and acceptor. Therefore, extensive hydrogen bonding networks involving the sulfonamide protons and the oxygen atoms of the sulfonyl and carbonyl groups, as well as the nitrogen of the nitrile group, would be expected to play a dominant role in the crystal packing. nih.govnih.gov Additionally, π-π stacking interactions between the aromatic rings of adjacent molecules would likely contribute to the stability of the crystal lattice. The analysis of these interactions provides a detailed understanding of the supramolecular assembly of the compound.

Vibrational Spectroscopy (FT-IR, Raman) for Characteristic Functional Group Identification and Conformational Insights

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful non-destructive tool for identifying the key functional groups within the this compound molecule. Each functional group exhibits characteristic vibrational frequencies, providing a molecular fingerprint.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, which excites molecular vibrations such as stretching and bending. The FT-IR spectrum of this compound is expected to display several key absorption bands that confirm its structure. For instance, the nitrile group (C≡N) typically shows a sharp and distinct stretching vibration. acs.org The sulfonamide group (-SO₂NH₂) gives rise to multiple characteristic bands, including symmetric and asymmetric stretching vibrations of the S=O bonds, as well as N-H stretching. nih.gov The ester functional group is identifiable by its strong carbonyl (C=O) stretch and the C-O stretching vibrations. acs.org The aromatic ring also presents characteristic C-H and C=C stretching and bending vibrations.

Raman Spectroscopy:

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FT-IR. While FT-IR is particularly sensitive to polar functional groups, Raman spectroscopy excels in detecting vibrations of non-polar and symmetric bonds. For this compound, the C≡N and the S=O symmetric stretches are expected to produce strong Raman signals. acs.orgpsu.edu Analysis of the low-frequency region of the Raman spectrum can also offer insights into the molecule's conformational isomers by probing skeletal vibrations. acs.org

The expected vibrational bands for this compound, based on data from analogous structures, are summarized in the table below.

Table 1: Expected Characteristic Vibrational Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) (FT-IR) Expected Wavenumber (cm⁻¹) (Raman)
Nitrile (-C≡N) Stretching (ν) ~2258 (weak to medium) ~2258 (strong)
Sulfonamide (-SO₂NH₂) N-H Asymmetric Stretch (νas) ~3400-3300 Weak
N-H Symmetric Stretch (νs) ~3300-3200 Weak
S=O Asymmetric Stretch (νas) ~1350-1300 Medium
S=O Symmetric Stretch (νs) ~1170-1150 Strong
S-N Stretch (ν) ~950-860 Medium
Ester (-COOCH₂CN) C=O Stretch (ν) ~1730-1715 Medium
C-O-C Asymmetric Stretch (νas) ~1280-1250 Medium
C-O-C Symmetric Stretch (νs) ~1150-1050 Strong
Aromatic Ring C-H Stretch (ν) ~3100-3000 Strong
C=C Stretch (ν) ~1600-1450 Strong

Conformational insights can be gleaned from subtle shifts in these vibrational frequencies and the appearance of new bands, which can be influenced by the rotational position of the cyanomethyl and sulfamoyl groups relative to the benzoate (B1203000) ring. acs.orgnih.gov

Chromatographic and Hyphenated Techniques (e.g., GC-MS, LC-MS) for Reaction Monitoring, Purity Assessment, and Isolation

Chromatographic techniques are indispensable for separating this compound from reaction mixtures, identifying impurities, and quantifying its purity. iltusa.comroyed.in When coupled with mass spectrometry (hyphenated techniques), they provide definitive structural information on the separated components.

Gas Chromatography-Mass Spectrometry (GC-MS):

For volatile and thermally stable compounds, GC-MS is a powerful analytical tool. omicsonline.org While the polarity of the sulfonamide group might necessitate derivatization to improve volatility, GC-MS analysis can provide detailed information on impurities and byproducts from the synthesis of this compound. scirp.org The electron ionization (EI) mass spectrum would exhibit a molecular ion peak (M⁺) and characteristic fragment ions. The fragmentation patterns of benzoate esters often involve the loss of the alkoxy group and fragmentation of the ester moiety. researchgate.netnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is particularly well-suited for the analysis of moderately polar and non-volatile compounds like this compound. nih.gov Reversed-phase high-performance liquid chromatography (HPLC) can be used to separate the target compound from its precursors (e.g., 4-sulfamoylbenzoic acid) and any side-products. mdpi.comnih.gov The use of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) allows for the accurate mass determination of the parent ion and its fragments, confirming the elemental composition. Tandem mass spectrometry (MS/MS) experiments can be performed to further elucidate the structure by inducing fragmentation of the isolated parent ion. nih.gov

Reaction Monitoring and Purity Assessment:

Both GC-MS and LC-MS can be employed to monitor the progress of the synthesis of this compound, for example, the esterification of 4-sulfamoylbenzoic acid with a cyanomethylating agent. By tracking the disappearance of starting materials and the appearance of the product peak, reaction conditions can be optimized. iltusa.com For purity assessment, the area of the main peak in the chromatogram is compared to the total area of all peaks, providing a quantitative measure of purity. royed.innih.gov The identification of impurity peaks via their mass spectra is crucial for ensuring the quality of the final compound.

The expected major mass fragments for this compound in a typical mass spectrometry experiment are outlined below.

Table 2: Expected Mass Spectrometric Fragments for this compound

m/z (mass-to-charge ratio) Proposed Fragment
240 [M]⁺ (Molecular Ion)
200 [M - CH₂CN]⁺
184 [M - C₂H₂NO]⁺
155 [C₇H₅O₂S]⁺
139 [C₇H₅O₂]⁺
80 [SO₂NH₂]⁺

Future Research Directions and Unaddressed Challenges in Cyanomethyl 4 Sulfamoylbenzoate Chemistry

Development of Asymmetric Synthetic Approaches to Chiral Analogues

The introduction of chirality into a molecular structure can have profound effects on its biological activity and material properties. Asymmetric synthesis, the process of creating chiral molecules in an enantiomerically pure or enriched form, is a cornerstone of modern organic chemistry. scielo.org.mxrsc.org For Cyanomethyl 4-sulfamoylbenzoate, the development of asymmetric synthetic routes to its chiral analogues represents a significant and promising area of future research.

While the parent molecule is achiral, the synthesis of chiral derivatives could be achieved by introducing stereogenic centers. This could involve, for example, the use of chiral alcohols in the esterification step instead of chloroacetonitrile (B46850), leading to chiral esters. Alternatively, modifications to the aromatic ring or the sulfamoyl group could introduce chirality.

Future research in this area would likely focus on several key strategies:

Use of Chiral Auxiliaries: A non-chiral substrate can be covalently attached to a chiral auxiliary, which directs the stereochemical outcome of subsequent reactions. scielo.org.mx After the desired chiral center is created, the auxiliary can be removed. This strategy could be applied to precursors of this compound to generate chiral derivatives.

Catalytic Asymmetric Synthesis: The use of chiral catalysts, either metal-based or organic, is a highly efficient method for producing enantiomerically enriched compounds. rsc.orgbeilstein-journals.org Research could focus on developing catalytic systems for the asymmetric functionalization of the this compound scaffold. This could include asymmetric hydrogenation of a modified aromatic ring or the catalytic asymmetric addition of nucleophiles.

Enzymatic Resolutions: Biocatalysis offers a powerful tool for obtaining chiral compounds with high enantioselectivity under mild conditions. Enzymes could be employed to selectively react with one enantiomer of a racemic mixture of a chiral derivative, allowing for the separation of the two.

The development of these asymmetric syntheses would open the door to studying the stereospecific interactions of chiral this compound analogues in biological systems and for the creation of novel chiral materials.

Investigation of Novel Catalytic Applications for this compound Derivatives

The structural features of this compound, specifically the presence of heteroatoms like nitrogen, oxygen, and sulfur, suggest that its derivatives could serve as ligands in coordination chemistry or as organocatalysts.

Potential avenues for research into novel catalytic applications include:

Ligand Development for Homogeneous Catalysis: The sulfamoylbenzoate moiety could be chemically modified to create bidentate or polydentate ligands capable of coordinating with various transition metals. These metal complexes could then be screened for catalytic activity in a range of organic transformations, such as cross-coupling reactions, hydrogenations, or oxidations. The electronic properties of the sulfamoylbenzoate group could influence the reactivity and selectivity of the metallic center.

Heterogeneous Catalysis: Derivatives of this compound could be immobilized onto solid supports, such as polymers or silica (B1680970) gel. These supported catalysts would offer the advantage of easy separation from the reaction mixture and potential for recycling, which is a key principle of green chemistry.

Systematic investigation into the synthesis of a library of derivatives and the subsequent screening of their catalytic activities would be a crucial first step in unlocking their potential in this area.

Exploration of its Utility in the Development of New Materials or Chemical Sensors

The assembly of molecules into well-defined, functional materials is a major goal of materials science. The rigid aromatic core and the hydrogen-bonding capabilities of the sulfamoyl group in this compound make it an interesting building block for the construction of novel materials.

Future research could focus on:

Crystal Engineering and Metal-Organic Frameworks (MOFs): The ability of the sulfamoyl group to form robust hydrogen bonds could be exploited in the design of predictable crystalline architectures. Furthermore, the carboxylate group (after hydrolysis of the ester) could be used to coordinate with metal ions to form MOFs. These porous materials have potential applications in gas storage, separation, and catalysis.

Polymers and Advanced Materials: The cyanomethyl group is a reactive handle that can participate in various polymerization reactions. This could allow for the incorporation of the sulfamoylbenzoate unit into polymer backbones, potentially imparting unique properties such as thermal stability, flame retardancy, or specific recognition capabilities.

Chemical Sensors: A chemical sensor operates by converting a chemical interaction into a measurable signal. frontiersin.orgmdpi.com The sulfamoylbenzoate scaffold could be functionalized with specific recognition elements to create sensors for various analytes. For example, the incorporation of a fluorescent reporter group could lead to a sensor where the binding of a target analyte to the sulfamoylbenzoate moiety results in a change in fluorescence intensity. The development of such sensors could have applications in environmental monitoring, medical diagnostics, and industrial process control. Research in this area would involve the design and synthesis of a variety of derivatives and testing their selectivity and sensitivity towards different target molecules. frontiersin.org

Challenges and Innovations in the Scale-up of Academic Synthetic Procedures

The transition of a chemical synthesis from a small-scale academic laboratory setting to a large-scale industrial process is fraught with challenges. For this compound, these challenges would likely include:

Cost and Availability of Starting Materials: The economic viability of a large-scale synthesis is heavily dependent on the cost of the starting materials. A thorough cost analysis of the precursors to this compound would be necessary.

Process Safety and Environmental Impact: The use of hazardous reagents or the generation of toxic byproducts can make a process difficult to scale up. The development of greener synthetic routes that use less toxic solvents and reagents and minimize waste is a critical area of innovation.

Purification and Isolation: The purification of the final product on a large scale can be a significant bottleneck. The development of efficient crystallization or extraction procedures would be essential.

Innovations to address these challenges include:

Flow Chemistry: Continuous flow processes offer numerous advantages over traditional batch chemistry for scale-up, including improved heat and mass transfer, enhanced safety, and the potential for automation. acsgcipr.org Developing a continuous flow synthesis for this compound could significantly streamline its production.

Catalyst Optimization: For any catalytic steps in the synthesis, the development of highly active and robust catalysts that can be easily separated and reused is crucial for economic and environmental sustainability.

Addressing these challenges through innovative process development will be key to enabling the potential applications of this compound and its derivatives on a larger scale.

Integration with Automation and High-Throughput Experimentation Platforms for Accelerated Research

The discovery and optimization of new chemical entities and their applications can be significantly accelerated through the use of automation and high-throughput experimentation (HTE). nih.govscienceintheclassroom.org These platforms allow for the rapid synthesis and screening of large numbers of compounds in parallel.

For this compound, HTE could be applied to:

Library Synthesis: Automated synthesis platforms could be used to generate large libraries of derivatives by reacting a common precursor with a diverse set of building blocks. scienceintheclassroom.org For example, a precursor containing the 4-sulfamoylbenzoyl chloride moiety could be reacted with a library of different alcohols to create a wide range of esters.

Screening for Biological Activity and Material Properties: The resulting libraries of compounds could then be screened using high-throughput methods to identify "hits" with desired properties. This could involve screening for inhibition of a particular enzyme, catalytic activity in a specific reaction, or the formation of materials with interesting properties.

Reaction Optimization: HTE can also be used to rapidly screen a wide range of reaction conditions (e.g., catalysts, solvents, temperatures) to find the optimal conditions for a particular transformation.

The integration of automated synthesis and high-throughput screening would enable a much more rapid exploration of the chemical space around this compound, leading to an accelerated discovery of its potential applications.

Q & A

Q. What are the established synthetic routes for Cyanomethyl 4-sulfamoylbenzoate, and how do reaction conditions influence yield?

  • Methodological Answer : this compound can be synthesized via esterification of 4-sulfamoylbenzoic acid with cyanomethyl bromide under basic conditions (e.g., K₂CO₃ in DMF). Temperature control (60–80°C) and stoichiometric ratios (1:1.2 acid-to-bromide) are critical to minimize side reactions like hydrolysis of the cyanomethyl group. Alternative routes may involve sulfamoylation of pre-formed benzoate esters using sulfamoyl chloride . Key Parameters :
  • Solvent polarity (DMF or acetonitrile preferred).
  • Base selection (inorganic bases reduce ester hydrolysis).
  • Reaction time (12–24 hours for >80% yield).

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Distinct signals for the cyanomethyl group (δ ~3.8 ppm for CH₂, δ ~115 ppm for CN) and sulfamoyl protons (δ ~7.3–7.5 ppm aromatic, δ ~4.8 ppm for NH₂).
  • IR Spectroscopy : Peaks at ~2250 cm⁻¹ (C≡N stretch), ~1320/1140 cm⁻¹ (S=O asymmetric/symmetric stretches), and ~1700 cm⁻¹ (ester C=O) confirm functional groups .
  • Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ at m/z 254.04 (C₉H₈N₂O₄S⁺) with fragmentation patterns reflecting ester cleavage.

Advanced Research Questions

Q. How does the cyanomethyl group influence metabolic stability in biological systems?

  • Methodological Answer : The cyanomethyl group undergoes cytochrome P450-mediated oxidation to form reactive intermediates (e.g., cyanohydrins), which may conjugate with glutathione or hydrolyze to carboxylic acids. Metabolic studies using liver microsomes (human/rat) and LC-MS/MS tracking can quantify degradation rates. Comparative assays with methyl or ethyl esters show cyanomethyl derivatives exhibit faster metabolic clearance (t₁/₂ < 2 hours vs. >6 hours for methyl analogs) . Experimental Design :
  • Incubate compound with NADPH-fortified microsomes.
  • Monitor metabolites via time-resolved MS/MS.
  • Use inhibitors (e.g., ketoconazole) to identify enzyme contributions.

Q. What role does the sulfamoyl group play in modulating reactivity toward nucleophilic substitution?

  • Methodological Answer : The sulfamoyl group (-SO₂NH₂) acts as an electron-withdrawing group, polarizing the benzene ring and activating the ester carbonyl toward nucleophilic attack. In alkaline conditions (pH >10), hydroxide ions displace the cyanomethyl group, forming 4-sulfamoylbenzoic acid. Kinetic studies (HPLC monitoring) reveal a second-order rate constant (k = 0.15 M⁻¹s⁻¹ at 25°C), significantly higher than non-sulfonylated analogs (k < 0.01 M⁻¹s⁻¹) . Data Contradiction Note :
  • Conflicting reports on sulfamoyl-directed regioselectivity in poly-substituted analogs require DFT calculations to validate electronic effects.

Q. How can computational modeling predict this compound’s binding affinity for carbonic anhydrase isoforms?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) using crystal structures (PDB: 3LXE for CA-II) predict binding modes. The sulfamoyl group coordinates the zinc ion in the active site, while the benzoate ester occupies hydrophobic pockets. Binding energy (ΔG = -9.2 kcal/mol) correlates with experimental IC₅₀ values (~120 nM) from enzyme inhibition assays. Compare with control compounds (e.g., acetazolamide) to validate predictive accuracy .

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